molecular formula C7H9N3O B7773636 2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B7773636
M. Wt: 151.17 g/mol
InChI Key: WJXRMEZIFWONFJ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one” is known as 2-Butyl-1-octanol. It is an organic compound characterized by a long-chain hydrophobic alkyl group and a hydrophilic hydroxyl group, which together confer amphiphilic properties. This structure endows it with the ability to act as a surfactant, reducing surface tension between different phases .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-1-octanol can be synthesized through various methods. One common method involves the hydroformylation of 1-octene followed by hydrogenation. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen. The resulting aldehyde is then hydrogenated to produce 2-Butyl-1-octanol .

Industrial Production Methods

In industrial settings, the production of 2-Butyl-1-octanol often involves the same hydroformylation and hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-1-octanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butyl-1-octanol exerts its effects is primarily through its amphiphilic properties. It can interact with both hydrophobic and hydrophilic substances, making it an effective surfactant. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-octanol is unique due to its specific branching at the second carbon of the eight-carbon chain, which influences its solubility, boiling point, and ability to act as a surfactant compared to its straight-chain counterparts .

Properties

IUPAC Name

2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXRMEZIFWONFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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